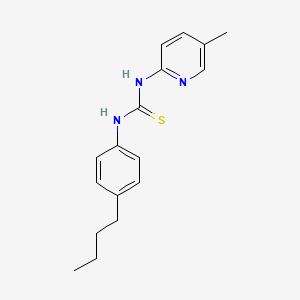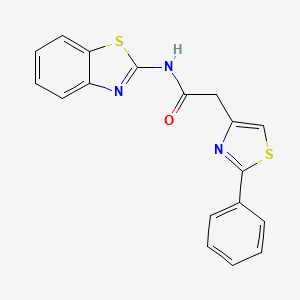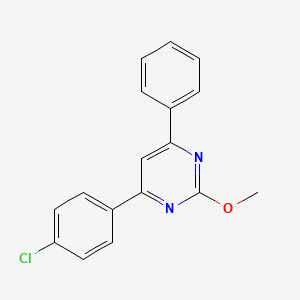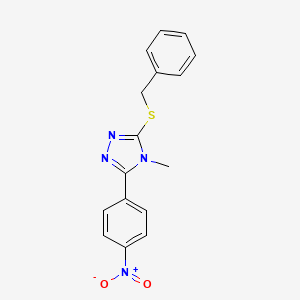![molecular formula C22H19N3O4 B5875988 N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down the hormone incretin. This leads to increased insulin secretion and decreased glucagon secretion, resulting in lower blood glucose levels.
Mécanisme D'action
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors work by inhibiting the enzyme N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide, which is responsible for breaking down the hormone incretin. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion and inhibit glucagon secretion, resulting in lower blood glucose levels. By inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide, N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors increase the levels of active incretin hormones, leading to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors have several biochemical and physiological effects, including increased insulin secretion, decreased glucagon secretion, and improved glycemic control. Moreover, these drugs have also been shown to have beneficial effects on cardiovascular health, inflammation, and oxidative stress. Additionally, N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors have been shown to improve beta-cell function and increase the proliferation and survival of beta-cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors have several advantages for lab experiments, including their specificity and potency in inhibiting N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide. Moreover, these drugs have a low risk of toxicity and side effects, making them ideal for use in in vitro and in vivo studies. However, N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors also have some limitations, including their high cost and limited availability in some regions.
Orientations Futures
There are several future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors, including the development of more potent and selective inhibitors, the identification of novel therapeutic targets, and the investigation of the long-term effects of these drugs on cardiovascular health and other metabolic parameters. Moreover, the use of N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors in combination with other antidiabetic drugs, such as metformin and insulin, is an area of active research. Additionally, the potential use of N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease, is an area of growing interest.
Méthodes De Synthèse
The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors involves the use of various chemical reactions, including esterification, nitration, and amidation. The most commonly used method for the synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors is the reaction between 4-nitrobenzenecarboxylic acid and 3,3-diphenylpropanol, followed by the conversion of the resulting ester to the corresponding amide using ammonia.
Applications De Recherche Scientifique
N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes. Several clinical trials have shown that these drugs can effectively lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. Moreover, N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors have also been shown to have beneficial effects on cardiovascular health, inflammation, and oxidative stress.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3,3-diphenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c23-22(18-11-13-19(14-12-18)25(27)28)24-29-21(26)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETYYMHFXPRUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5875906.png)
![4-({4-[chloro(difluoro)methoxy]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5875913.png)
![2-[(3-cyclohexylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5875921.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-furohydrazide](/img/structure/B5875930.png)

![1-cyclohexyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5875962.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)


![4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)